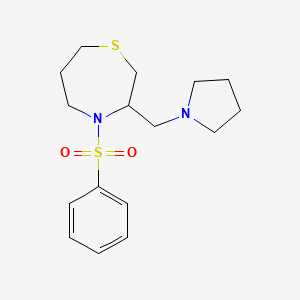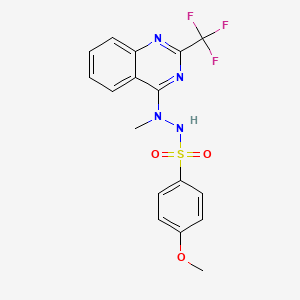![molecular formula C20H16F2N2O3 B2985489 N-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 868679-10-1](/img/structure/B2985489.png)
N-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide: is a synthetic organic compound It is characterized by its complex structure, which includes fluorinated aromatic rings and a dihydropyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps:
Formation of the dihydropyridine core: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the fluorinated aromatic rings: This step involves the use of fluorinated benzene derivatives, which are introduced through nucleophilic aromatic substitution reactions.
Formation of the carboxamide group: This can be achieved through the reaction of the dihydropyridine intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine core, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, or reduce the aromatic rings under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohols or reduced aromatic rings.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of novel compounds:
Biology
Biological assays: It can be used in biological assays to study its effects on various biological systems, including enzyme inhibition or receptor binding studies.
Medicine
Drug development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry
Material science: Its fluorinated aromatic rings and dihydropyridine core make it of interest in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorinated aromatic rings can enhance binding affinity through hydrophobic interactions, while the dihydropyridine core can participate in redox reactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-fluoro-4-methylphenyl)-1-[(2-chlorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
- N-(3-fluoro-4-methylphenyl)-1-[(2-bromophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
Uniqueness
The presence of fluorine atoms in N-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide enhances its chemical stability and lipophilicity compared to similar compounds with other halogens. This can result in improved biological activity and specificity, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O3/c1-13-8-9-15(11-18(13)22)23-19(25)16-6-4-10-24(20(16)26)27-12-14-5-2-3-7-17(14)21/h2-11H,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVHSNRYXJYCRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,7-dimethyl-3-(4-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2985406.png)
![trans-2-[(Oxan-4-yl)amino]cyclopentan-1-ol](/img/structure/B2985408.png)
![4,6-Diamino-3-phenyl-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B2985409.png)







![3-[(4S)-2,5-dioxo-4-imidazolidinyl]propanoic acid](/img/structure/B2985423.png)

![N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2985427.png)
![3-chloro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B2985428.png)
